(S)-4-Benzyl-2-oxazolidinone
Overview
Description
Synthesis Analysis
The synthesis of (S)-4-Benzyl-2-oxazolidinone has been improved to be economically viable, starting from amino acids. A notable method involves a one-pot reaction of phenylalanine with thionyl chloride and sodium borohydride, leading to phenylalaninol, which subsequently undergoes cyclization with diethyl carbonate and potassium carbonate to yield (S)-4-Benzyl-2-oxazolidinone with excellent efficiency (Munshi et al., 2011).
Molecular Structure Analysis
The molecular structure of (S)-4-Benzyl-2-oxazolidinone and its derivatives has been extensively studied. For example, studies have shown that the oxazolidinone ring can influence the reactivity and selectivity of chemical reactions due to its rigid, planar structure, which can impose steric constraints on approaching reactants (Dungan et al., 2012).
Chemical Reactions and Properties
(S)-4-Benzyl-2-oxazolidinone participates in a variety of chemical reactions, including cycloadditions, ring-openings, and as a chiral auxiliary in asymmetric synthesis. For example, its reaction with Grignard reagents can lead to the formation of tertiary carboxylic amides, showcasing its versatility in synthetic chemistry (Bensa et al., 2008).
Scientific research applications
Synthesis of Various Oxazolidinones: It is used for synthesizing various oxazolidinones with high diastereoselectivity (Seebach & Fadel, 1985).
Preparation of Soluble N-acyl-oxazolidinones: This compound facilitates various reactions using the Evans methodology, particularly in preparing soluble N-acyl-oxazolidinones (Hintermann & Seebach, 1998).
Building Block for Dichiral α-Amino Alcohols: It serves as a key building block for dichiral α-amino alcohols, which have pharmacological effects and are precursors for α-amino alcohols and protease (Danielmeier, Schierle, & Steckhan, 1996).
Inhibition of Human Placental Aromatase: (S)-4-Benzyl-2-oxazolidinone shows significant inhibitory activity against human placental aromatase, more so than aminoglutethimide (Ahmed, Adat, Murrells, & Owen, 2002).
Synthesis of Carboxylic Amides: This compound, when used with Grignard reagents, can lead to the formal synthesis of alkaloids such as (-)-coniine and (+)-stenusine (Bensa, Coldham, Feinäugle, Pathak, & Butlin, 2008).
Asymmetric Photodimerization Reactions: It's utilized in asymmetric photodimerization reactions of coumarin derivatives to yield syn-head-to-tail dimers with moderate diastereoselectivity (Itoh et al., 2019).
Determination of S Configuration: The compound is valuable in determining the S configuration in chemical analyses (Evain, Pauvert, Collet, & Guingant, 2002).
Glycosyl Acceptor in Glucosamine Series: It shows excellent reactivity in couplings to various glycosyl donors, especially in the glucosamine 4-OH series (Crich & Vinod, 2005).
Potential Antimicrobial Properties: This compound has been explored for its antimicrobial properties against bacterial and fungal strains (Devi, Asmat, Jain, Sharma, & Dwivedi, 2013).
Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections: Synthetic oxazolidinones like U-100592 and U-100766, which are derivatives of (S)-4-Benzyl-2-oxazolidinone, are in clinical development for treating multidrug-resistant gram-positive bacterial infections (Brickner et al., 1996).
Inhibition of Biofilm Formation in MRSA: 5-Benzylidene-4-oxazolidinones, derived from this compound, inhibit biofilm formation in Methicillin-resistant S. aureus (MRSA) and disperse pre-formed biofilms effectively (Edwards, Shymanska, & Pierce, 2017).
Optical Activity and Chiroptical Applications: It has optically active properties suitable for chiroptical applications (Połoński, 1983).
Synthesis of Chiral Carboxylic Acid: It's used in the synthesis of a chiral carboxylic acid, contributing to the development of molecular models in chemistry education (Coleman, 2008).
Antibacterial Agents with Reduced Activity Against MAO-A: Oxazolidinones with reduced activity against monoamine oxidase A (MAO-A) are promising as antibacterial agents with an improved safety profile (Reck et al., 2005).
Mode of Action and Resistance in Antibiotics: Oxazolidinones are crucial antibiotics active against a broad spectrum of Gram-positive bacteria, used for treating infections and surgical infections (Bozdoğan & Appelbaum, 2004).
Synthesis of Novel Antimicrobial Agents: Novel oxazolidinone antimicrobial compounds show promising antimicrobial activities and are comparable to linezolid in effectiveness against Staphylococcus aureus (Ebner et al., 2008).
Efficient Synthesis of N-acylated-(4S)-4-benzyl-2-oxazolidinones: A method using sodium hydride for synthesizing N-acylated-(4S)-4-benzyl-2-oxazolidinones offers simplicity, efficiency, and high yields (Chen Zuxing, 2008).
Study of Teratogenic Mechanisms: The enantiomers of the Valproic Acid Analogue 2-n-Propyl-4-pentynoic Acid (4-yn-VPA), related to (S)-4-Benzyl-2-oxazolidinone, are important tools for studying teratogenic mechanisms due to their stereoselective activity (Hauck & Nau, 1992).
Asymmetric Synthesis of Cytotoxic Epothilons: The chromium-Reformatsky reaction using this compound allows for the asymmetric synthesis of the aldol fragment of cytotoxic epothilons in their correct oxidation state and enantiomeric form (Gabriel & Wessjohann, 1997).
properties
IUPAC Name |
(4S)-4-benzyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOFMLDBXPDXLQ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352970 | |
Record name | (S)-4-Benzyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Benzyl-2-oxazolidinone | |
CAS RN |
90719-32-7 | |
Record name | (-)-4-Benzyl-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90719-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-4-Benzyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyl-2-oxazolidinone, (S)-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC46HZ6ALH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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